molecular formula C12H13ClN2O2 B1371044 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride CAS No. 1156899-12-5

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride

Cat. No.: B1371044
CAS No.: 1156899-12-5
M. Wt: 252.69 g/mol
InChI Key: OKRRUNCIJHEHDU-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride is a complex organic compound belonging to the indole alkaloid family. Indole alkaloids are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.

Scientific Research Applications

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include other indole alkaloids, such as tryptophan and serotonin, which also exhibit diverse biological activities.

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Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c15-12(16)7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRRUNCIJHEHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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